4-({5-[1-(2-Ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({5-[1-(2-Ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate is a complex organic compound with the following structural formula:
C20H18N4O4S
It consists of a phenyl acetate moiety linked to a 1,3,4-thiadiazole ring, which in turn is connected to a 5-oxopyrrolidin-3-yl group. The compound exhibits interesting properties due to its unique combination of functional groups.
Preparation Methods
Synthetic Routes: The synthesis of 4-({5-[1-(2-Ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate involves several steps. One common approach is via Suzuki–Miyaura coupling, a powerful carbon–carbon bond-forming reaction. In this method, an arylboronic acid derivative (such as phenylboronic acid) reacts with an aryl halide (such as 2-ethylphenyl bromide) in the presence of a palladium catalyst and a base. The resulting intermediate undergoes further transformations to yield the target compound .
Industrial Production: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification, and scalability are essential considerations.
Chemical Reactions Analysis
4-({5-[1-(2-Ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate participates in various chemical reactions:
Oxidation: It can undergo oxidative processes, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions may modify specific moieties within the compound.
Substitution: Substitution reactions can occur at different positions, affecting its overall reactivity.
Common reagents include boron-based compounds (e.g., boronic acids), palladium catalysts, and appropriate solvents.
Scientific Research Applications
Chemistry:
Organic Synthesis: Researchers use this compound as a building block for more complex molecules.
Medicinal Chemistry: Its unique structure makes it valuable for designing novel drugs.
Biological Studies: Investigating its interactions with enzymes, receptors, or other biomolecules.
Drug Development: Screening for potential therapeutic effects.
Materials Science:
Mechanism of Action
The precise mechanism by which 4-({5-[1-(2-Ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While this compound is unique due to its specific combination of functional groups, related compounds include:
These compounds share some structural features but differ in substituents and properties.
Properties
Molecular Formula |
C23H22N4O4S |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
[4-[[5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C23H22N4O4S/c1-3-15-6-4-5-7-19(15)27-13-17(12-20(27)29)22-25-26-23(32-22)24-21(30)16-8-10-18(11-9-16)31-14(2)28/h4-11,17H,3,12-13H2,1-2H3,(H,24,26,30) |
InChI Key |
HEQSWDLHQXLECU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC=C(C=C4)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.